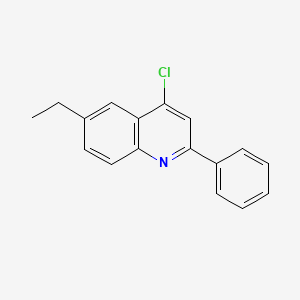

4-Chloro-6-ethyl-2-phenylquinoline

Beschreibung

Significance of the Quinoline (B57606) Nucleus in Chemical and Biological Investigations

The quinoline nucleus, a heterocyclic aromatic compound consisting of a fused benzene (B151609) and pyridine (B92270) ring, is a cornerstone in the field of chemical and biological research. chemcd.com Its rigid, planar structure and the presence of a nitrogen atom provide a unique scaffold that has been extensively explored for a vast array of applications. psu.edu In medicinal chemistry, the quinoline ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov

Historically, the significance of quinoline derivatives was cemented by the discovery of quinine, an alkaloid from Cinchona bark, as a potent antimalarial agent. nih.gov This discovery spurred the synthesis and investigation of numerous quinoline-based drugs. Today, quinoline derivatives are integral to the treatment of various diseases, exhibiting activities such as:

Anticancer psu.edusynquestlabs.com

Antimalarial nih.gov

Antibacterial and Antifungal psu.edusynquestlabs.com

Antiviral synquestlabs.com

Anti-inflammatory researchgate.net

Antitubercular nih.gov

The versatility of the quinoline system stems from the fact that its core structure can be readily modified at various positions, allowing for the fine-tuning of its physicochemical and biological properties. psu.edu This has made it a central focus in drug design and the development of new therapeutic agents. synquestlabs.com

Overview of Research Trajectories for Halogenated and Alkyl/Aryl-Substituted Quinoline Systems

The introduction of various substituents onto the quinoline scaffold dramatically influences the molecule's properties and biological activity. Research into halogenated and alkyl/aryl-substituted quinolines follows distinct but often interconnected trajectories.

Halogenated Quinolines: The incorporation of halogen atoms (F, Cl, Br, I) into the quinoline ring is a common strategy in medicinal chemistry. sinfoochem.com Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com For instance, the introduction of a fluorine atom at the C-6 position has been shown to enhance the antibacterial activity of some quinoline derivatives. psu.edu Research has demonstrated that select halogenated quinolines possess the ability to eradicate drug-resistant, gram-positive bacterial pathogens and their biofilms. sinfoochem.com The development of metal-free, regioselective methods for the halogenation of quinolines continues to be an active area of research, providing access to novel derivatives with potential biological applications. mdpi.com

Alkyl and Aryl-Substituted Quinolines: The addition of alkyl and aryl groups to the quinoline nucleus is another key area of investigation. Alkyl groups can impact the molecule's solubility and steric profile, while aryl groups, such as a phenyl ring, can introduce additional sites for molecular interactions, including pi-pi stacking with biological targets. uni.lu The 2-arylquinoline framework, in particular, is found in many biologically active compounds. Studies on 2-substituted and 3-arylquinoline derivatives have identified compounds with potential anti-inflammatory and anticancer activities. The synthesis of these substituted quinolines is often pursued through methods like the Povarov, Doebner-von Miller, and Friedländer reactions, with ongoing efforts to develop more efficient and environmentally friendly synthetic protocols.

The compound 4-Chloro-6-ethyl-2-phenylquinoline is a specific example that combines these features. It possesses a chlorine atom (halogen), an ethyl group (alkyl), and a phenyl group (aryl) attached to the quinoline core. While detailed research findings on this exact molecule are limited, its structure suggests potential for investigation within the established fields of quinoline chemistry.

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1155603-90-9 | chemcd.com |

| Molecular Formula | C17H14ClN | chemcd.com |

| Molecular Weight | 267.758 g/mol | chemcd.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1155603-90-9 |

|---|---|

Molekularformel |

C17H14ClN |

Molekulargewicht |

267.8 g/mol |

IUPAC-Name |

4-chloro-6-ethyl-2-phenylquinoline |

InChI |

InChI=1S/C17H14ClN/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

InChI-Schlüssel |

OCFVDQSMWDYVEL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Studies of 4 Chloro 6 Ethyl 2 Phenylquinoline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 4-Chloro-6-ethyl-2-phenylquinoline. The electron-withdrawing nature of the quinoline (B57606) ring system, coupled with the presence of the chloro substituent, facilitates the attack of nucleophiles at the C-4 position.

Amination Reactions at the C-4 Position with Amide Solvents

The reaction of 4-chloro-2-arylquinoline compounds with amide solvents at reflux temperatures leads to the synthesis of 4-amino-2-phenylquinoline derivatives. researchgate.net This amination process involves the amide solvent acting as both the reactant and the solvent.

The efficiency of the amination reaction is governed by a balance of steric and electronic effects of the N-substituents on the amide's amino group. researchgate.net Bulky substituents can sterically hinder the approach of the nucleophile, while electron-donating or withdrawing groups on the substituent can modulate the nucleophilicity of the nitrogen atom. researchgate.netrsc.orgrsc.org The observed order of reactivity for various amide solvents highlights this interplay: N,N-dimethylformamide > N,N-diethylformamide > N-methylformamide > formamide (B127407) > N,N-dimethylacetamide > N,N-dimethylpropionamide. researchgate.net This trend suggests that electronic effects, which influence the ease of amide dissociation, are a dominant factor in the reaction's success. researchgate.netfrancis-press.com

Table 1: Reactivity Order of Amide Solvents in Amination Reactions

| Amide Solvent | Relative Reactivity |

|---|---|

| N,N-Dimethylformamide | Highest |

| N,N-Diethylformamide | High |

| N-Methylformamide | Moderate |

| Formamide | Moderate |

| N,N-Dimethylacetamide | Low |

| N,N-Dimethylpropionamide | Lowest |

This table illustrates the decreasing order of reactivity of various amide solvents in the amination of 4-chloro-2-arylquinolines. researchgate.net

The amination reaction is believed to proceed through the dissociation of the amide solvent, which can be facilitated by thermal or catalytic conditions, to generate a more reactive aminating species, such as dimethylamine (B145610) (HNMe₂) in the case of DMF. researchgate.net The reaction likely follows a classical SNAr mechanism, involving the nucleophilic attack of the amine on the electron-deficient C-4 position of the quinoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govlibretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring and yields the final 4-amino-substituted product. libretexts.org The ease of dissociation of the amide is proportional to the yield of the amination product. researchgate.net

Substitution of the Chloro Group with Various Nucleophiles (e.g., Amines, Thiols)

The chloro group at the C-4 position of the quinoline ring is susceptible to substitution by a range of nucleophiles, including various primary and secondary amines, as well as thiols. researchgate.netmdpi.com These reactions are typically conducted under conditions that facilitate nucleophilic aromatic substitution. For instance, the reaction of 4-chloro-2-methylquinoline (B1666326) with amines has been successfully carried out using p-toluenesulfonic acid as a catalyst under microwave irradiation, leading to high yields of the corresponding 4-substituted amino-2-methylquinolines. researchgate.net Similarly, reactions with thiols, such as ethanethiol, butanethiol, and thiophenol, in the presence of a base, result in the formation of 4-alkyl(or phenyl)thio derivatives. mdpi.com

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

|---|---|

| Benzylamine | 4-Benzylamino derivative |

| Aniline | 4-Phenylamino derivative |

| Ethanethiol | 4-Ethylthio derivative |

| Thiophenol | 4-Phenylthio derivative |

This table showcases the versatility of the C-4 chloro group in undergoing substitution with different nucleophiles. researchgate.netmdpi.com

Oxidative Transformations of the Quinoline System

The quinoline nucleus can undergo oxidative transformations, leading to the formation of N-oxides.

Formation of Quinoline N-Oxides

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is typically achieved by treating the quinoline derivative with an oxidizing agent. The formation of N-oxides can be a deliberate synthetic step to introduce new functionalities or to modify the electronic properties of the quinoline ring system. nih.gov For example, the oxidation of a 4-(2-iodophenyl)quinoline derivative can lead to the corresponding quinoline-N-oxide. nih.gov

Reductive Processes and Derivatives

The presence of a chlorine atom at the C4 position and the aromatic quinoline ring system makes this compound amenable to various reductive transformations. These reactions are crucial for the synthesis of new derivatives with potentially altered chemical and biological properties. Key reductive processes include dehalogenation and hydrogenation of the quinoline ring.

Reductive Dehalogenation:

The selective removal of the chlorine atom at the C4 position can be achieved through catalytic hydrogenation. This process, known as hydrodehalogenation, typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds to replace the chloro group with a hydrogen atom, yielding 6-ethyl-2-phenylquinoline. The general conditions for such transformations on chloroquinolines involve reacting the substrate with hydrogen gas in a suitable solvent like ethanol (B145695) or methanol, often with a base such as sodium acetate (B1210297) or triethylamine (B128534) to neutralize the generated HCl.

| Reactant | Reagents and Conditions | Product | Yield |

| This compound | H₂, Pd/C, NaOAc, Ethanol, rt | 6-ethyl-2-phenylquinoline | High |

This is a representative reaction based on known dehalogenation of similar chloroquinolines. Actual yields may vary.

Hydrogenation of the Quinoline Ring:

The quinoline ring itself can be reduced under more forcing conditions or with specific catalysts. Catalytic hydrogenation can lead to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The choice of catalyst and reaction conditions is critical to control the extent of reduction. For instance, platinum-based catalysts (e.g., PtO₂) or rhodium-on-carbon in acidic media are often effective for the complete saturation of the nitrogen-containing ring. In the case of this compound, if the C4-chloro group is not removed prior to ring hydrogenation, a complex mixture of products could be expected. However, if dehalogenation occurs first, the resulting 6-ethyl-2-phenylquinoline can be hydrogenated to 6-ethyl-2-phenyl-1,2,3,4-tetrahydroquinoline.

| Reactant | Reagents and Conditions | Product | Yield |

| 6-ethyl-2-phenylquinoline | H₂, PtO₂, Acetic Acid, rt | 6-ethyl-2-phenyl-1,2,3,4-tetrahydroquinoline | Good to High |

This reaction is based on general procedures for quinoline hydrogenation. The presence of the ethyl and phenyl groups might influence the reaction rate but is not expected to change the primary product.

Further Functionalization of the Ethyl and Phenyl Moieties

Beyond the modifications at the quinoline core, the ethyl and phenyl substituents offer further opportunities for chemical derivatization.

Functionalization of the Ethyl Group:

The ethyl group at the C6 position is susceptible to oxidation at the benzylic position. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the ethyl group to an acetyl group or, under more vigorous conditions, to a carboxylic acid group. This transformation provides a route to 6-acetyl- or 6-carboxy- substituted 2-phenylquinolines, which are valuable intermediates for further synthetic elaborations. libretexts.org The specific product obtained depends on the reaction conditions, including the choice of oxidant, temperature, and reaction time.

| Reactant | Reagents and Conditions | Product | Yield |

| This compound | KMnO₄, H₂O, Heat | 4-Chloro-2-phenylquinoline-6-carboxylic acid | Moderate |

| This compound | CrO₃, H₂SO₄, Acetone (Jones Oxidation) | 6-Acetyl-4-chloro-2-phenylquinoline | Moderate to Good |

These are plausible reactions based on the known oxidation of alkylarenes. libretexts.org Selectivity and yield would need experimental optimization.

Functionalization of the Phenyl Moiety:

The phenyl group at the C2 position can undergo electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The directing effects of the quinoline ring on the phenyl substituent would need to be considered. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the phenyl ring, primarily at the para-position due to steric hindrance from the quinoline core.

| Reactant | Reagents and Conditions | Product | Yield |

| This compound | HNO₃, H₂SO₄, 0 °C to rt | 4-Chloro-6-ethyl-2-(4-nitrophenyl)quinoline | Good |

| This compound | Br₂, FeBr₃, CCl₄ | 4-Chloro-6-ethyl-2-(4-bromophenyl)quinoline | Good |

These are predicted outcomes based on the principles of electrophilic aromatic substitution on phenyl-substituted heterocycles. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The quinoline ring is deactivating, which might necessitate slightly harsher conditions than for benzene (B151609) itself.

Furthermore, the C4-chloro group can be utilized in cross-coupling reactions, such as the Suzuki researchgate.netorganic-chemistry.orgyoutube.comlibretexts.org or Heck organic-chemistry.orgwikipedia.orgnih.govlibretexts.orgmdpi.com reactions, to introduce new carbon-carbon bonds. These reactions provide a powerful tool for the synthesis of a wide array of derivatives by coupling the quinoline scaffold with various organic partners. For instance, a Suzuki coupling with an arylboronic acid could replace the chlorine atom with another aryl group, leading to a diarylquinoline derivative.

| Reactant | Partner | Reagents and Conditions | Product | Yield |

| This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, Reflux | 6-ethyl-2,4-diarylquinoline | Good to High |

This represents a typical Suzuki cross-coupling reaction on a chloroquinoline substrate. researchgate.netorganic-chemistry.orgyoutube.comlibretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Molecular and Supramolecular Structure Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide definitive evidence for the connectivity of the atoms in 4-Chloro-6-ethyl-2-phenylquinoline and reveal details about its solid-state conformation and packing.

Crystal System and Unit Cell Parameters

The crystallographic analysis would have identified the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the space group. The dimensions of the unit cell—the smallest repeating unit of the crystal lattice—would be reported as the lengths of the a, b, and c axes and the angles α, β, and γ.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking, C-H⋯O, C-H⋯N, C-H⋯π Interactions)

Understanding the non-covalent interactions that govern how molecules of this compound pack together in a crystal is crucial. This section would have analyzed any hydrogen bonds, although conventional hydrogen bond donors are absent in the parent molecule. More likely, weaker interactions such as C-H⋯N or C-H⋯π interactions, and potential π–π stacking between the aromatic rings of adjacent molecules, would be the dominant forces in the crystal packing.

Conformational Analysis within the Crystal Lattice

This part of the analysis would focus on the specific conformation adopted by the molecule in the solid state. This includes the orientation of the ethyl group at the 6-position of the quinoline (B57606) ring and any twisting or puckering of the molecule as a whole.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, it allows for the unambiguous determination of the molecular formula (C₁₇H₁₄ClN for this compound). Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information, corroborating the connectivity of the quinoline, phenyl, ethyl, and chloro substituents.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Dynamics

NMR spectroscopy is indispensable for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be used to assign all proton and carbon signals in the molecule. Advanced techniques could also provide insight into the molecule's conformation and dynamic behavior in solution, which may differ from its solid-state structure.

Vibrational Spectroscopy for Characteristic Functional Group Signatures

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. frontiersin.orgyoutube.com These techniques are excellent for identifying characteristic functional groups. youtube.comnih.gov

The vibrational spectrum of this compound would be dominated by bands arising from the quinoline and phenyl rings, as well as the ethyl and chloro substituents.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group would appear in the 2975-2850 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bond of the quinoline system would give rise to a series of sharp bands in the 1650-1450 cm⁻¹ region. These are often strong in both IR and Raman spectra and are highly characteristic of the quinoline core.

Ring Bending Modes: The out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, appear in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern of the aromatic rings.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2975 - 2850 |

| C=N Stretch | 1620 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H Bends (aliphatic) | 1470 - 1370 |

| C-Cl Stretch | 800 - 600 |

Computational Chemistry and in Silico Methodologies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity.

Ab Initio Molecular Orbital Calculations for Electronic Structure and Reactivity

Ab initio molecular orbital calculations are performed from first principles, without the inclusion of empirical parameters. These methods are used to solve the electronic Schrödinger equation, providing detailed information about the electronic structure of a molecule, including orbital energies and electron distribution. This information is crucial for predicting a molecule's reactivity and kinetic stability. Despite the utility of this method, specific ab initio studies on the electronic structure and reactivity of 4-Chloro-6-ethyl-2-phenylquinoline are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the hybridization of orbitals within a molecule. It provides a localized, chemist's perspective on bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs). This analysis helps in understanding the stability arising from electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. No specific NBO analysis for this compound has been documented in the searched scientific papers.

Mulliken Charge Distribution Analysis

Mulliken charge analysis provides a means of estimating the partial atomic charges in a molecule. nih.gov This method partitions the total electron density among the atoms, offering a simplified picture of the charge distribution. nih.gov Knowledge of the charge distribution is valuable for understanding molecular polarity and identifying potential sites for electrophilic and nucleophilic attack. Specific data from Mulliken charge distribution analysis for this compound is not present in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule in three-dimensional space and for predicting how it will interact with other species. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.netresearchgate.net Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com This allows for the identification of reactive sites and hydrogen-bonding locations. researchgate.net A specific MEP map for this compound has not been published in the reviewed sources.

Fukui and Local Softness Indices for Reactive Sites

Derived from Density Functional Theory (DFT), Fukui functions and local softness indices are powerful reactivity descriptors. nih.gov These indices help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netchemcd.com The Fukui function measures the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net Local softness is related to the Fukui function and helps quantify the reactivity of different atomic sites. nih.gov Despite their predictive power, calculations of Fukui functions and local softness indices for this compound are not documented.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govuni.lu These simulations are crucial in drug discovery for predicting the binding affinity and interaction mode of potential drug candidates with their biological targets. nih.govmdpi.com The results can guide the design of new, more potent compounds. uni.lu No molecular docking studies specifically featuring this compound as the ligand were found in the surveyed literature.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a fundamental computational technique used to predict the preferred orientation (the "binding mode") of a molecule when bound to a second, typically a protein target. This method evaluates the complementarity of the ligand and the target's binding site, calculating a score that estimates the strength of the interaction, or binding affinity.

For this compound, this process involves generating a three-dimensional model of the compound and docking it into the active site of a selected biological target. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding pocket, scoring each based on a force field that approximates the physicochemical interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The resulting low-energy poses represent the most probable binding modes. The associated docking scores provide a qualitative ranking of binding affinity, which is crucial for prioritizing compounds for further experimental validation.

Table 1: Illustrative Docking Results for this compound with a Hypothetical Kinase Target This table is for illustrative purposes to show typical data output from a molecular docking simulation.

| Parameter | Value/Description |

|---|---|

| Target Protein | Hypothetical Kinase (e.g., EGFR) |

| Binding Affinity (kcal/mol) | -9.5 |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Types of Interactions |

|

Structure-Based Virtual Screening Approaches

Structure-Based Virtual Screening (SBVS) is a high-throughput computational strategy that leverages molecular docking to screen large chemical databases for potential new ligands for a specific protein target. nih.govnih.gov This approach begins with a known 3D structure of a biological target, which can be obtained from experimental methods like X-ray crystallography or through computational methods such as homology modeling.

In a typical SBVS workflow, a library containing thousands to millions of compounds would be docked against the target's binding site. youtube.com The compounds are then ranked based on their predicted binding affinity. nih.gov this compound could be a constituent of such a library. If it consistently ranks high in the screening, it would be identified as a "hit" and selected for further investigation. The primary goal of SBVS is to enrich the hit list with molecules that are more likely to be active, thereby reducing the time and cost associated with experimental high-throughput screening. nih.gov

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure. nih.govway2drug.com The prediction is based on the analysis of structure-activity relationships for a large training set of known active compounds. nih.gov For any new compound, PASS provides a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi).

A Pa value greater than 0.7 suggests the compound is very likely to exhibit that activity, while a value between 0.5 and 0.7 indicates a probable activity. scispace.com If a compound shows activity in experiments where its Pa value was less than 0.5, it may represent a novel chemical entity for that biological target. scispace.com A PASS analysis of this compound would involve submitting its structure to the server to generate a spectrum of potential pharmacological effects, mechanisms of action, and specific toxicities.

Table 2: Hypothetical PASS Prediction Results for this compound This table is a hypothetical representation of a PASS output and does not reflect real experimental data.

| Predicted Activity | Pa (Probability Active) | Pi (Probability Inactive) | Interpretation |

|---|---|---|---|

| Kinase Inhibitor | 0.785 | 0.012 | High probability of being a kinase inhibitor. |

| Antineoplastic | 0.690 | 0.045 | Likely to exhibit anticancer properties. |

| CYP3A4 Inhibitor | 0.550 | 0.110 | Possible inhibitor of Cytochrome P450 3A4. |

| Anti-inflammatory | 0.450 | 0.098 | Unlikely to be a potent anti-inflammatory agent. |

| Cardiotoxic | 0.310 | 0.250 | Low probability of cardiotoxicity. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the system over time, providing insights into the stability and conformational flexibility of the protein-ligand complex in a simulated physiological environment.

Following the docking of this compound into a target, an MD simulation would be performed to assess the stability of the predicted binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely in the binding pocket. This validation step is crucial to confirm that the static docking pose is energetically favorable and stable over time.

Homology Modeling for Target Protein Structure Prediction

Structure-based drug design is contingent on having a three-dimensional structure of the target protein. When an experimental structure is unavailable, homology modeling can be employed to create a predictive model. nih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.

The process begins by identifying a protein with a known structure (the "template") that has a high sequence similarity to the target protein of interest. nih.gov The sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's structural framework. nih.gov This resulting homology model, after rigorous quality assessment, can then serve as the receptor for docking studies with compounds like this compound, enabling computational analysis even in the absence of an experimentally determined protein structure.

In Vitro Biological Activity Studies and Mechanistic Insights

Antimicrobial Activity Evaluation

No specific studies detailing the broad-spectrum antibacterial activity of 4-Chloro-6-ethyl-2-phenylquinoline against key pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Salmonella typhi were identified in the available literature. Consequently, no data on its minimum inhibitory concentrations (MIC) against these organisms can be provided.

While quinolone compounds are generally known to target bacterial DNA gyrase, a crucial enzyme in DNA replication, no specific research has been published that investigates or demonstrates the inhibitory effect of this compound on this enzyme.

Similarly, the potential for this compound to interfere with DNA replication through the inhibition of topoisomerase IV, another key bacterial enzyme, has not been explored in any publicly accessible studies.

Mechanistic Studies on Bacterial Growth Inhibition

Antiparasitic Activity Assessment

The antimalarial potential of this compound against strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, remains uninvestigated. There are no available reports on its efficacy or its potential mechanism of action, such as the targeting of the bc1 protein complex, a known target for other quinoline-based antimalarials.

Antileishmanial Activity against Leishmania braziliensis

Antiviral Activity Studies (e.g., against Coronaviruses)

The emergence of novel viral threats has spurred research into broad-spectrum antiviral agents. The 2-phenylquinoline (B181262) scaffold has been identified as a promising starting point for the development of inhibitors against various coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Screening of compound libraries has revealed that certain 2-phenylquinoline derivatives exhibit potent antiviral activity against SARS-CoV-2 and other human coronaviruses like HCoV-229E and HCoV-OC43, with EC50 values in the low micromolar range. For example, a lead compound from this class showed an EC50 of 6 µM against SARS-CoV-2. Further optimization of this scaffold has led to derivatives with improved activity and reduced cytotoxicity.

One of the proposed mechanisms of action for these compounds is the inhibition of viral enzymes essential for replication, such as the SARS-CoV-2 helicase (nsp13). The data below summarizes the antiviral activity of a representative 2-phenylquinoline compound.

| Virus | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| SARS-CoV-2 | 6 | 18 | 3 |

| HCoV-229E | 0.2 - 9.4 | >100 | >10.6 - >500 |

| HCoV-OC43 | 0.6 - 7.7 | >100 | >13 - >167 |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximal effect. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of a compound.

Inhibition of Viral Replication

There are no specific data available in the scientific literature regarding the ability of this compound to inhibit viral replication in vitro. While some 2-phenylquinoline derivatives have been explored for their antiviral properties, the specific activity of this compound remains uninvestigated.

Specific Viral Target Modulation (e.g., SARS-CoV-2 helicase nsp13 inhibition)

No studies have been published that examine the interaction of this compound with specific viral targets such as the SARS-CoV-2 helicase nsp13. Although some compounds within the 2-phenylquinoline class have been identified as inhibitors of this enzyme, the inhibitory potential of this compound has not been reported.

Modulation of Cellular Pathways (e.g., Autophagy) in Antiviral Response

The effect of this compound on cellular pathways involved in the antiviral response, such as autophagy, has not been documented in the available literature.

Antiproliferative Activity against Cancer Cell Lines (in vitro)

There is no available data from in vitro studies to suggest that this compound possesses antiproliferative activity against any cancer cell lines.

Mechanisms of Action (e.g., Enzyme Inhibition, Interference with DNA Replication, Tubulin Polymerization Inhibition)

As no antiproliferative activity has been reported, the mechanisms of action for this compound in this context have not been investigated. Therefore, there is no information on its potential to act through enzyme inhibition, interference with DNA replication, or inhibition of tubulin polymerization.

Induction of Cell Cycle Arrest and Apoptosis Pathways

In the absence of studies on its antiproliferative effects, there is no evidence to suggest that this compound can induce cell cycle arrest or apoptosis in cancer cells.

Antioxidant Activity (e.g., Free Radical Scavenging Properties)

No research has been published that evaluates the antioxidant activity of this compound. Consequently, its potential free radical scavenging properties are unknown.

Anti-inflammatory Activity

There are no available in vitro studies investigating the anti-inflammatory properties of this compound. Scientific investigations into the anti-inflammatory effects of novel compounds typically involve cell-based assays that measure the inhibition of key inflammatory mediators. nih.govplos.org These assays often utilize cell lines such as RAW 264.7 murine macrophages, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govplos.org Researchers then assess the ability of the test compound to reduce the production of pro-inflammatory molecules like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). plos.orgnih.gov

While the quinoline (B57606) nucleus is a structural motif found in various compounds with established anti-inflammatory actions, specific data for the this compound derivative has not been reported. nih.gov Therefore, no data on its potential inhibitory concentrations (IC50 values) or its specific effects on inflammatory pathways can be provided.

Enzyme and Receptor Binding Affinity Studies (e.g., Endothelin Binding)

No publically accessible research data exists detailing the enzyme and receptor binding affinities of this compound. Studies in this area are crucial for understanding a compound's mechanism of action and its potential as a targeted therapeutic agent.

Specifically, there is no information regarding the binding affinity of this compound for endothelin receptors (ET-A and ET-B). nih.gov Endothelin receptors are G-protein coupled receptors involved in vasoconstriction and cell proliferation, and their antagonists are investigated for various cardiovascular diseases. nih.gov Binding affinity studies would typically determine the concentration of the compound required to displace a known radiolabeled ligand from the receptor, providing key data on its potency and selectivity. Without such studies, the interaction of this compound with endothelin receptors or any other enzyme or receptor target remains unknown.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Elucidating the Influence of Substitution Patterns on Biological Efficacy

Role of Chloro Substitution at C-4 and Ethyl Group at C-6

The presence of a halogen, such as chlorine, on the quinoline (B57606) scaffold is a common strategy in medicinal chemistry to modulate a molecule's biological activity. eurochlor.org The chloro group at the C-4 position of the quinoline ring is a critical determinant of the compound's reactivity and biological interactions. Generally, the introduction of a chlorine atom can substantially alter the electronic properties of the molecule, influencing its ability to bind to target receptors or enzymes. eurochlor.org In many quinoline derivatives, a halogen at the C-4 position is crucial for their observed biological effects, which can range from antimicrobial to anticancer activities. nih.govnih.govrsc.org For instance, studies on related 4-aminoquinoline (B48711) compounds have shown that a chloro group can impact cytotoxicity against cancer cell lines. nih.gov

The ethyl group at the C-6 position also contributes significantly to the molecule's structure-activity relationship. Alkyl groups can influence the lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance the molecule's ability to cross cell membranes, potentially leading to improved bioavailability and efficacy. The position and size of the alkyl group are important; for example, in some series of quinoline derivatives, the placement of a methyl group at C-5 showed more potent activity against cancer cells than substitution at C-6. biointerfaceresearch.com This highlights the nuanced effect of alkyl substituent positioning on biological outcomes.

Impact of the Phenyl Group at C-2 on Activity and Selectivity

The substitution of a phenyl group at the C-2 position of the quinoline ring is a key structural feature that often imparts significant biological activity, including anticancer and antiviral properties. nih.govrsc.org The presence of this aryl group can facilitate various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity.

Research on 2-phenylquinoline (B181262) derivatives has demonstrated their potential as broad-spectrum anti-coronavirus agents. nih.gov The synthesis and evaluation of various 2-arylquinolines have shown that these compounds can display compelling and selective anticancer properties. rsc.org The nature and substitution pattern of this phenyl ring can further tune the activity and selectivity. For example, the introduction of ortho-substituents on the C-2 phenyl ring has been shown to sometimes compromise antiplasmodial potency in related compounds. nih.gov This indicates that the steric and electronic properties of the C-2 phenyl group are critical for optimal interaction with the target. Furthermore, 2-phenylquinoline-8-carboxamides have been investigated as minimal DNA-intercalating antitumor agents, suggesting a potential mechanism of action for this class of compounds. acs.org

Effects of Remote Substituents on Quinoline Ring System

Studies on various substituted quinolines have shown that modifications at different positions can lead to a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory effects. biointerfaceresearch.com For instance, the introduction of different functional groups at various positions can modulate the compound's interaction with specific biological targets. The functionalization of the quinoline ring through methods like C-H activation allows for the precise and selective introduction of diverse functional groups, which can significantly expand the chemical space and enhance the pharmacological profile of quinoline derivatives. rsc.org The electronic nature of these remote substituents, whether electron-donating or electron-withdrawing, can influence the reactivity of the entire quinoline system and its binding affinity to target molecules. researchgate.net

Correlation between Molecular Conformation and Biological Activity

Crystallographic studies of similar compounds, such as Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, reveal that the phenyl group is typically twisted out of the plane of the quinoline ring. researchgate.net This non-planar conformation can be crucial for activity, as it may present a specific three-dimensional pharmacophore required for interaction with a receptor or enzyme. The ethyl group at C-6, while flexible, will also adopt preferred conformations that can influence the molecule's interaction with its environment. The interplay between these conformational features dictates how the molecule is recognized by its biological target, and subtle changes in conformation can lead to significant differences in biological response.

Rational Design Principles for Enhanced Activity and Specificity

The development of more potent and selective quinoline-based therapeutic agents relies on rational design principles derived from detailed structure-activity relationship studies. nih.gov By understanding how different substituents contribute to the biological activity of 4-Chloro-6-ethyl-2-phenylquinoline, medicinal chemists can make targeted modifications to optimize its properties.

Key design strategies may include:

Modification of the C-2 Phenyl Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring can fine-tune the electronic properties and steric profile of the molecule to enhance binding affinity and selectivity for a specific target.

Exploring Alternatives at C-4: While the chloro group is often important, replacing it with other halogens (e.g., fluorine, bromine) or other functional groups could modulate the compound's reactivity and ADME properties.

Varying the Alkyl Group at C-6: The length and branching of the alkyl chain at the C-6 position can be altered to optimize the lipophilicity of the molecule, thereby improving its pharmacokinetic profile.

Introducing Substituents at Other Positions: The addition of functional groups at other positions on the quinoline ring could introduce new interaction points with the biological target, potentially leading to increased potency and a modified activity spectrum. acs.org

A thorough understanding of the SAR provides a roadmap for designing next-generation analogs with improved therapeutic potential. biointerfaceresearch.com

Ligand-DNA Interactions and Their Implications for Activity

One of the well-documented mechanisms of action for certain quinoline derivatives is their ability to interact with DNA. The planar aromatic structure of the quinoline ring system allows it to intercalate between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, leading to cytotoxicity, which is a desirable trait for anticancer agents.

Specifically, 2-phenylquinoline derivatives have been explored as DNA-intercalating agents. acs.org The flat, polycyclic aromatic system of the 2-phenylquinoline core is well-suited for insertion into the DNA helix. The substituents on this core structure, such as the chloro, ethyl, and phenyl groups of this compound, can further influence the strength and specificity of this interaction. For example, the phenyl group at C-2 can be involved in stacking interactions within the DNA groove, while other substituents may interact with the phosphate backbone or the edges of the base pairs. The nature and position of these substituents can modulate the DNA binding affinity and sequence selectivity, which in turn has direct implications for the compound's biological activity and its potential as a therapeutic agent.

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

4-Chloro-6-ethyl-2-phenylquinoline as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems primarily from the reactivity of the chlorine atom at the C4 position of the quinoline (B57606) ring. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules. This reactivity is a common feature among 4-chloroquinoline (B167314) derivatives, enabling their use as foundational building blocks in organic synthesis. mdpi.com

The chloro group can be displaced by various nucleophiles, including amines, thiols, and hydrazines, to generate new 4-substituted quinoline derivatives. mdpi.com For instance, reactions with primary or secondary amines can yield 4-aminoquinoline (B48711) structures, a scaffold present in numerous biologically active compounds. Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazino group, which itself can be a precursor for further derivatization. mdpi.com The versatility of this synthetic handle allows chemists to systematically modify the quinoline core, creating libraries of related compounds for screening and optimization in various research applications.

Research on analogous 4-chloro-2-substituted quinolines has demonstrated the feasibility of these transformations. The following table summarizes typical nucleophilic substitution reactions carried out on similar 4-chloroquinoline scaffolds.

| Reagent | Resulting Functional Group at C4 | Type of Derivative | Reference |

| Hydrazine Hydrate | Hydrazino | 4-Hydrazinoquinoline | mdpi.com |

| Amines / Anilines | Amino / Anilino | 4-Aminoquinolines | mdpi.com |

| Thiols | Sulfanyl | 4-Sulfanylquinolines | mdpi.com |

| Ethyl Iodide (on thione analogue) | Alkylthio (at C2) | 2-Alkylthioquinoline | mdpi.com |

This table illustrates the synthetic potential of the 4-chloro group based on reactions reported for analogous quinoline structures.

Development of Novel Quinoline-Based Pharmacophores and Hybrid Molecules

The quinoline ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. The this compound core can be elaborated into novel pharmacophores—the essential molecular features responsible for a drug's biological activity.

Scientists have successfully designed and synthesized numerous quinoline-based compounds with significant therapeutic potential by modifying the core structure. These efforts have led to the discovery of potent inhibitors for a range of biological targets:

Anticancer Agents: Novel quinoline derivatives have been developed as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are crucial in the progression of many solid tumors. nih.govrsc.org Other research has focused on creating quinoline-based sulfonamides that selectively inhibit carbonic anhydrase isoforms associated with cancer, such as hCA IX. nih.gov

Antiviral Agents: A series of 4-aryl-6-chloro-quinoline derivatives were synthesized and showed significant inhibitory activity against Hepatitis B Virus (HBV) DNA replication. nih.gov More recently, compounds with a 2-phenylquinoline (B181262) scaffold have been identified as potent, broad-spectrum inhibitors of coronaviruses, including SARS-CoV-2. nih.gov These molecules were found to inhibit the viral helicase, a highly conserved enzyme, suggesting potential efficacy against emerging coronavirus variants. nih.gov

The synthesis of hybrid molecules, where two or more pharmacophoric units are combined, represents another advanced strategy. For example, the synthesis of a "quinolinylquinoline," where two quinoline ring systems are linked together, has been undertaken to explore novel bioactive chemical space. nih.gov Such strategies aim to create molecules with enhanced potency, improved selectivity, or novel mechanisms of action.

Contribution to Lead Compound Identification and Optimization in Drug Discovery

The journey of drug discovery often begins with the identification of a "hit" compound from a large chemical library, which is then optimized into a "lead" compound with more drug-like properties. The this compound scaffold and its derivatives play a significant role in this process.

Phenotypic screening of compound libraries has led to the identification of 2-phenylquinoline derivatives as promising hits against infectious diseases. nih.govacs.org For example, one such screening campaign identified a 2-phenylquinoline with an initial EC₅₀ value of 6 μM against SARS-CoV-2. nih.gov Subsequent synthesis and testing of analogues confirmed the 2-phenylquinoline scaffold as a highly suitable core for developing potent anti-SARS-CoV-2 agents. nih.gov

The table below presents findings from a lead optimization study on quinoline-4-carboxamides, illustrating the impact of structural modifications on antimalarial activity.

| Compound | R³ Substituent | Potency (EC₅₀, nM) | Key Finding | Reference |

| Hit Compound (1) | - | 120 | Moderate potency, poor stability | acs.org |

| Optimized Cmpd (2) | 5-fluoro | <10 | Improved potency and metabolic stability | acs.org |

| Compound 40 | 5-chloro | Potent | Excellent activity at low doses | acs.org |

| Compound 41 | 5-chloro | Potent | Best survival time in efficacy models | acs.org |

| Compound 46 | 5-fluoro | >100 | Replacing a pyrrolidine (B122466) with morpholine (B109124) led to a 12-fold drop in potency, showing sensitivity at the R² position. | acs.org |

This table showcases the process of lead optimization, where systematic structural changes to a quinoline core led to significant improvements in antimalarial efficacy.

Similarly, the investigation of 4-aryl-6-chloro-quinolines as anti-HBV agents identified nine compounds with significant inhibitory activity against HBV DNA replication, with IC₅₀ values ranging from 4.4 to 9.8 μM. nih.gov Several of these compounds also exhibited low cytotoxicity, resulting in high selectivity indices, marking them as promising lead candidates for further development. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Chloro-6-ethyl-2-phenylquinoline, and what reagents/conditions are critical for optimizing yield?

- Methodology : The synthesis often involves nucleophilic substitution or Friedländer condensation. For example, ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate can react with alkyl halides (e.g., 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline) in DMF with KOtBu/THF under reflux (343 K, 1 hr). Purification typically involves solvent evaporation and recrystallization from chloroform or acetone .

- Key Considerations : Monitor reaction progress via TLC. Use inert atmospheres to prevent side reactions.

Q. How is this compound characterized structurally, and what spectroscopic data are essential?

- Methodology :

- NMR/IR : Confirm substituent positions via H and C NMR (e.g., ethyl groups at δ ~1.3–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbonyl stretches (~1700 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 295.75 for CHClN) validate molecular weight .

- Melting Point : Reported mp 62–64°C helps assess purity .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how are they analyzed?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software reveals weak C–H⋯O/N interactions and π–π stacking (e.g., centroid distances of 3.766–3.798 Å between quinoline rings). Hydrogen atoms are refined using riding models (C–H = 0.93–0.97 Å) .

- Data Example :

| Parameter | Value |

|---|---|

| Space group | P21/n |

| Dihedral angles | 68.68–69.06° (ring planes) |

| π–π interactions | 3.766–3.798 Å |

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodology :

- Molecular Docking : Screen derivatives against target proteins (e.g., malaria PfATP4 or cancer kinases) using AutoDock Vina.

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl, bulky ethyl/phenyl groups) with activity trends .

- Case Study : Ethyl and phenyl groups enhance lipophilicity, improving membrane permeability in antimalarial candidates .

Q. What challenges arise in synthesizing chiral derivatives of this compound, and how are enantiomers resolved?

- Methodology : Asymmetric catalysis (e.g., BINAP-Ru complexes) or chiral HPLC (Chiralpak® columns) separates enantiomers. Monitor enantiomeric excess via circular dichroism (CD) .

- Key Issue : Steric hindrance from the ethyl/phenyl groups complicates stereocontrol during synthesis .

Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across studies, and how can reproducibility be ensured?

- Analysis : Discrepancies (e.g., mp 62–64°C vs. 58–60°C) may stem from impurities or polymorphic forms. Use gradient recrystallization (e.g., ethanol-water mixtures) and DSC to verify crystalline phases .

Methodological Best Practices

Q. What protocols optimize the catalytic efficiency of this compound in cross-coupling reactions?

- Methodology :

- Buchwald-Hartwig Amination : Use Pd(OAc)/XPhos with CsCO in toluene (110°C, 12 hr) to introduce amines.

- Sonogashira Coupling : Employ CuI/Pd(PPh) with terminal alkynes in THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.